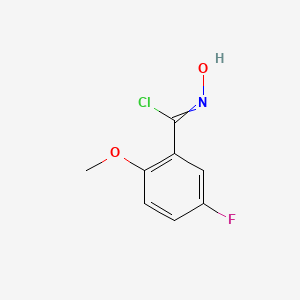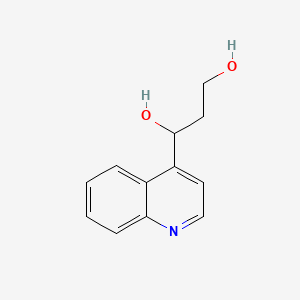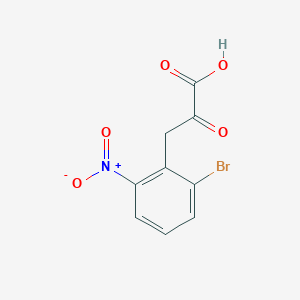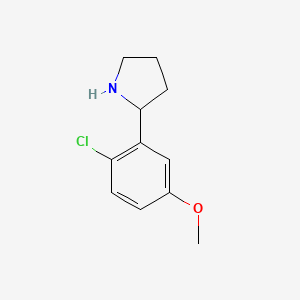
Diethyl (2-Methyl-4-nitrophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Methyl-4-nitrophenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 2-methyl-4-nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-Methyl-4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-methyl-4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diethyl phosphite can be coupled with 2-methyl-4-nitrobenzyl bromide using a palladium catalyst and a suitable ligand . This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-Methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Methyl-4-aminophenylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: 2-Methyl-4-nitrophenylphosphonic acid.
Aplicaciones Científicas De Investigación
Diethyl (2-Methyl-4-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mecanismo De Acción
The mechanism of action of diethyl (2-Methyl-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, thereby blocking its activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-Nitrophenyl)phosphonate
- Diethyl (4-Methylbenzyl)phosphonate
- Diethyl (4-Nitrobenzyl)phosphonate
Uniqueness
Diethyl (2-Methyl-4-nitrophenyl)phosphonate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and materials science. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions .
Propiedades
Fórmula molecular |
C11H16NO5P |
|---|---|
Peso molecular |
273.22 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-10(12(13)14)8-9(11)3/h6-8H,4-5H2,1-3H3 |
Clave InChI |
DSJPQMWLICAABG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)








![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)



